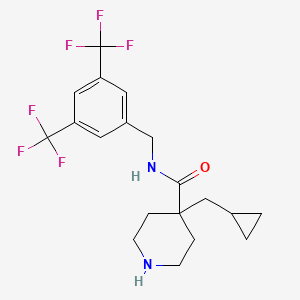

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide

Description

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a 3,5-bis(trifluoromethyl)benzyl group and a cyclopropylmethyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the cyclopropylmethyl substituent may influence steric and electronic properties. Synthetic routes for related compounds, as described in European patent applications (), involve multi-step amide coupling and heterocyclic modifications, with yields ranging from 31% to 95% depending on reaction conditions. Characterization techniques include $ ^1H $-NMR, TLC, and mass spectrometry .

Properties

Molecular Formula |

C19H22F6N2O |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C19H22F6N2O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)11-27-16(28)17(10-12-1-2-12)3-5-26-6-4-17/h7-9,12,26H,1-6,10-11H2,(H,27,28) |

InChI Key |

HZELMRIHKROBIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2(CCNCC2)C(=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.

Attachment of the Benzyl Group: The benzyl group with trifluoromethyl substituents can be introduced via a nucleophilic substitution reaction.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The trifluoromethyl groups on the benzyl ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be determined by the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Research Findings and Implications

- Trifluoromethyl Groups : Universally enhance lipophilicity across compared compounds, critical for blood-brain barrier penetration (Netupitant) or antitumor activity (Compound 8) .

- Structural Flexibility : The cyclopropylmethyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., triisopropylsilyl in Compound 2i) .

- Therapeutic Potential: While Compound 8 and Netupitant have defined activities, the target compound’s pharmacological profile remains unexplored, suggesting avenues for future research.

Biological Activity

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.

1. Synthesis of the Compound

The compound is synthesized through a series of reactions involving piperidine derivatives. The synthesis typically involves:

- Starting Materials : 3,5-bis(trifluoromethyl)benzylamine and cyclopropylmethyl piperidine.

- Reaction Conditions : The reactions are often conducted under controlled temperatures and in the presence of solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

- Yield : High yields (often exceeding 90%) are reported for the final product, indicating efficient synthetic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for multiple G-protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.

- Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cell signaling pathways, which may contribute to its therapeutic effects.

2.2 Pharmacological Profile

The pharmacological profile includes:

- Antidepressant Activity : Studies indicate that the compound exhibits antidepressant-like effects in animal models, which could be linked to its ability to modulate serotonin and norepinephrine levels.

- Neuroprotective Effects : Preliminary findings suggest it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

3.1 In Vivo Studies

Several in vivo studies have been conducted to assess the efficacy and safety of the compound:

- Study 1 : A study involving rodents demonstrated significant reductions in depressive-like behaviors when treated with varying doses of the compound over a four-week period.

- Study 2 : Another study highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage.

| Study | Model | Dose | Outcome |

|---|---|---|---|

| 1 | Rodent | Low/Medium/High | Reduced depressive behaviors |

| 2 | Neuronal cultures | 10 µM | Increased cell viability |

3.2 In Vitro Studies

In vitro assays have also provided insights into the compound's mechanism:

- Cell Line Testing : The compound was tested on various cancer cell lines, showing selective cytotoxicity against specific types while sparing normal cells.

- Kinase Inhibition Assays : It was found to inhibit key kinases involved in cancer progression at nanomolar concentrations.

4. Conclusion

This compound represents a promising candidate for further development due to its multifaceted biological activities. Its synthesis is efficient, and preliminary studies suggest significant potential in treating mood disorders and providing neuroprotection. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.